molecular formula C32H34FN7O3 B2877443 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide CAS No. 887213-75-4

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide

Cat. No.: B2877443
CAS No.: 887213-75-4
M. Wt: 583.668
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Description

This compound features a hybrid structure combining a triazoloquinazoline core, a 4-fluorobenzyl substituent, and a piperazine-ethylpropanamide side chain. The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anticancer drug development due to its affinity for enzymes like 14-α-demethylase and neurotransmitter receptors . Its propanamide linker may contribute to metabolic stability and solubility .

Properties

CAS No.

887213-75-4

Molecular Formula

C32H34FN7O3

Molecular Weight

583.668

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide

InChI

InChI=1S/C32H34FN7O3/c1-43-26-12-10-25(11-13-26)38-20-18-37(19-21-38)17-16-34-30(41)15-14-29-35-36-32-39(22-23-6-8-24(33)9-7-23)31(42)27-4-2-3-5-28(27)40(29)32/h2-13H,14-22H2,1H3,(H,34,41)

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and aromatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is useful in therapeutic applications such as reducing inflammation or slowing down the progression of certain diseases.

Cellular Effects

The effects of 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions and potentially inducing cell death in cancerous cells.

Molecular Mechanism

At the molecular level, 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as carbonic anhydrase and cholinesterase, thereby blocking their activity. This binding can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular functions can persist, leading to sustained inhibition of enzyme activity and prolonged alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including liver and kidney damage, due to its potent enzyme inhibitory properties. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for drug metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites, potentially leading to changes in cellular energy balance and redox states.

Transport and Distribution

Within cells and tissues, 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as enzyme active sites or specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific organelles or cellular compartments to exert its effects.

Biological Activity

The compound 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C32H34FN7O3 , with a molecular weight of 583.668 g/mol . Its structure features a triazoloquinazoline core, which is known for various biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC32H34FN7O3
Molecular Weight583.668 g/mol
IUPAC Name3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide
CAS Number887213-75-4

The biological activity of this compound can be attributed to its interaction with various cellular targets and pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical biochemical pathways . This inhibition can lead to altered cellular metabolism and signaling.
  • Intercalation with DNA : Compounds in the triazoloquinazoline class often intercalate with DNA, disrupting normal cellular functions and potentially leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance:

  • Targeting Polo-like Kinase 1 (Plk1) : A study highlighted the efficacy of triazoloquinazoline derivatives in inhibiting Plk1, a critical target in various cancers. These compounds showed promising results in both in vitro and cell-based assays, suggesting potential for drug development against Plk1-addicted cancers .

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties. Similar triazoloquinazolines have been evaluated for their ability to reduce nitric oxide (NO) release in lipopolysaccharide (LPS)-induced models. They were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating the MAPK signaling pathway .

Antimicrobial Activity

Triazoloquinazoline derivatives have exhibited antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to the triazoloquinazoline scaffold:

  • Plk1 Inhibition : A specific study identified a series of triazoloquinazoline derivatives that effectively inhibited Plk1 PBD activity with IC50 values significantly lower than existing inhibitors .
  • Anti-inflammatory Screening : Another study screened various derivatives for anti-inflammatory activity based on their effects on NO release and cytokine levels in RAW264.7 cells. The most potent compounds showed superior efficacy compared to standard anti-inflammatory drugs like ibuprofen .
  • Antimicrobial Efficacy : Research has demonstrated that similar compounds possess broad-spectrum antimicrobial activity, making them candidates for further exploration in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological profiles, emphasizing critical differences in substituents, bioactivity, and physicochemical properties:

Compound Core Structure Key Substituents Biological Activity Key Findings
Target Compound Triazoloquinazoline 4-Fluorobenzyl, 4-methoxyphenylpiperazine Potential CNS modulation, enzyme inhibition (e.g., 14-α-demethylase) Molecular docking suggests strong interaction with 14-α-demethylase (PDB: 3LD6) .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolothiadiazole 4-Methoxyphenylpyrazole Antifungal activity Docking studies show moderate inhibition of 14-α-demethylase; lower potency than target compound .
Ethyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate Triazoloquinazoline Methylthioacetate, ethyl ester Unspecified CNS activity Higher metabolic stability due to ethyl ester group; lacks fluorobenzyl’s lipophilicity .
3-(Tetrazol-5-yl)-2-imino-coumarins Coumarin-tetrazole hybrid Tetrazole, imino group Anticancer (e.g., MCF-7, HeLa) IC₅₀ values 10–50 μM; structurally dissimilar but shares bioisosteric tetrazole group .
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Triazole-pyrazole hybrid 3,5-Difluorobenzyl, phenyltriazole Anticonvulsant activity Lower CNS penetration than target compound; fluorobenzyl enhances selectivity but reduces solubility .

Key Structural and Functional Differences:

Triazoloquinazoline vs. Triazolothiadiazole : The triazoloquinazoline core in the target compound confers stronger enzyme inhibition (e.g., 14-α-demethylase) compared to triazolothiadiazoles, likely due to enhanced π-π stacking with aromatic residues in enzyme active sites .

Fluorobenzyl vs.

Piperazine Side Chain : The 4-methoxyphenylpiperazine moiety distinguishes the target compound from analogs with simpler alkyl chains, suggesting dual activity—enzyme inhibition and receptor modulation (e.g., 5-HT₁A antagonism) .

QSAR Insights:

QSAR models indicate that electron-withdrawing groups (e.g., -F) at the benzyl position correlate with improved IC₅₀ values for enzyme inhibition, while bulky piperazine substituents reduce bioavailability due to increased molecular weight (>500 Da) .

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